Methyl (tert-butoxycarbonyl)-D-phenylalanyl-L-leucinate
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Overview
Description
Methyl (tert-butoxycarbonyl)-D-phenylalanyl-L-leucinate is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (tert-butoxycarbonyl)-D-phenylalanyl-L-leucinate typically involves the protection of the amino group of D-phenylalanine and L-leucine using the Boc group. The process begins with the reaction of D-phenylalanine and L-leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The resulting Boc-protected amino acids are then esterified with methanol to form the final product .
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl (tert-butoxycarbonyl)-D-phenylalanyl-L-leucinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids and their corresponding oxidized or reduced derivatives.
Scientific Research Applications
Methyl (tert-butoxycarbonyl)-D-phenylalanyl-L-leucinate has several
Properties
Molecular Formula |
C21H32N2O5 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
methyl (2S)-4-methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoate |
InChI |
InChI=1S/C21H32N2O5/c1-14(2)12-17(19(25)27-6)22-18(24)16(13-15-10-8-7-9-11-15)23-20(26)28-21(3,4)5/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,24)(H,23,26)/t16-,17+/m1/s1 |
InChI Key |
NUKWPDXDMGXCBV-SJORKVTESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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